molecular formula C8H16Cl6PdS2 B14510753 Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- CAS No. 64047-28-5

Palladous chloride, bis(di-(beta-chloroethyl)sulfide)-

Cat. No.: B14510753
CAS No.: 64047-28-5
M. Wt: 495.5 g/mol
InChI Key: FAZWOQJUSHCZFJ-UHFFFAOYSA-L
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Description

Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- is a coordination compound that features palladium in the +2 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- can be synthesized through the reaction of palladium(II) chloride with di-(beta-chloroethyl)sulfide under controlled conditions. The reaction typically involves dissolving palladium(II) chloride in an appropriate solvent, such as ethanol or acetone, and then adding di-(beta-chloroethyl)sulfide. The mixture is stirred and heated to facilitate the formation of the desired coordination compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of palladium.

    Reduction: It can be reduced to palladium metal or lower oxidation states.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state palladium compounds.

    Reduction: Palladium metal or palladium(I) compounds.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in various industrial processes, including the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of palladous chloride, bis(di-(beta-chloroethyl)sulfide)- involves its ability to coordinate with various ligands and participate in catalytic cycles. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Palladium(II) chloride: A common starting material in palladium chemistry with similar coordination properties.

    Bis(triphenylphosphine)palladium(II) chloride: Another palladium coordination compound used as a catalyst in organic synthesis.

Uniqueness

Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- is unique due to the presence of di-(beta-chloroethyl)sulfide ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific catalytic applications and research studies.

Properties

CAS No.

64047-28-5

Molecular Formula

C8H16Cl6PdS2

Molecular Weight

495.5 g/mol

IUPAC Name

1-chloro-2-(2-chloroethylsulfanyl)ethane;dichloropalladium

InChI

InChI=1S/2C4H8Cl2S.2ClH.Pd/c2*5-1-3-7-4-2-6;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2

InChI Key

FAZWOQJUSHCZFJ-UHFFFAOYSA-L

Canonical SMILES

C(CCl)SCCCl.C(CCl)SCCCl.Cl[Pd]Cl

Origin of Product

United States

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